5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide
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Overview
Description
5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the benzoxazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluorobutenyl Sulfide Moiety: The final step involves the reaction of the chlorinated benzoxazole with a trifluorobutenyl sulfide precursor under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The trifluorobutenyl sulfide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-benzoxazole: Lacks the trifluorobutenyl sulfide moiety, making it less lipophilic and potentially less bioactive.
1,3-Benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide: Lacks the chloro group, which may affect its reactivity and biological activity.
Uniqueness
5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is unique due to the combination of the chloro group and the trifluorobutenyl sulfide moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NOS/c12-6-1-2-9-8(5-6)16-11(17-9)18-4-3-7(13)10(14)15/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPGFTUFUVVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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